An In-depth Technical Guide to 3-Ethyl-1,1-dimethylthiourea: Chemical Properties and Structure
An In-depth Technical Guide to 3-Ethyl-1,1-dimethylthiourea: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Ethyl-1,1-dimethylthiourea. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. Thiourea derivatives are a significant class of compounds known for their wide range of biological activities and applications as versatile intermediates in the synthesis of various heterocyclic systems[1].
Chemical Identity and Structure
3-Ethyl-1,1-dimethylthiourea is a trisubstituted thiourea derivative. The core structure consists of a central thiocarbonyl group (C=S) bonded to two nitrogen atoms. One nitrogen atom is substituted with an ethyl group, while the other is substituted with two methyl groups.
The fundamental structural identifiers for this compound are detailed below.
| Identifier | Value | Source |
| IUPAC Name | 3-ethyl-1,1-dimethylthiourea | [] |
| CAS Number | 15361-86-1 | [] |
| Molecular Formula | C5H12N2S | [] |
| Molecular Weight | 132.23 g/mol | [] |
| SMILES | CCNC(=S)N(C)C | [] |
| InChI | InChI=1S/C5H12N2S/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) | [] |
| InChI Key | VKFXRBZSVGYYSA-UHFFFAOYSA-N | [] |
Below is a diagram illustrating the key structural components of 3-Ethyl-1,1-dimethylthiourea.
Caption: Molecular structure of 3-Ethyl-1,1-dimethylthiourea.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 3-Ethyl-1,1-dimethylthiourea are not extensively reported in public literature. The table below summarizes the available computed and experimental data for closely related thiourea compounds to provide an estimate.
| Property | Value (3-Ethyl-1,1-dimethylthiourea) | Reference Analog (1,3-Dimethylthiourea) |
| Form | Not specified | Crystals |
| Melting Point | Not specified | 119–121 °C[3] |
| Boiling Point | Not specified | Not specified |
| Solubility | Not specified | Soluble in water[4] |
| logP (Computed) | Not specified | -0.2[5] |
Experimental Protocols: Synthesis
The synthesis of N,N,N'-trisubstituted thioureas like 3-Ethyl-1,1-dimethylthiourea is typically achieved through the nucleophilic addition of a secondary amine to an isothiocyanate. This is a general and reliable method for preparing a wide variety of thiourea derivatives[3][6].
General Synthesis Workflow:
Caption: General workflow for the synthesis of thiourea derivatives.
Detailed Methodology:
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Reactant Preparation: In a round-bottom flask, dissolve dimethylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or acetonitrile.
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Reaction Initiation: To the stirred solution of dimethylamine, add ethyl isothiocyanate (1.0 equivalent) dropwise at room temperature[6]. The reaction is typically exothermic, and cooling may be necessary to maintain control.
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Reaction Progression: Stir the reaction mixture at room temperature for a period of 2 to 4 hours[6]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Product Isolation: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. This typically yields the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 3-Ethyl-1,1-dimethylthiourea.
Potential Biological Activity and Applications
While specific biological data for 3-Ethyl-1,1-dimethylthiourea is limited, the broader class of thiourea derivatives is of significant interest to drug development professionals due to its wide spectrum of pharmacological activities. These activities are often attributed to the molecule's ability to form hydrogen bonds and chelate with metal ions, which are crucial in many biological processes.
Reported activities for various thiourea derivatives include:
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Antimicrobial and Antifungal [1]
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Anticancer [1]
-
Antiviral [1]
-
Anti-inflammatory [1]
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Corrosion Inhibition: Thiourea derivatives have also been investigated for their ability to prevent metal corrosion, an application relevant in various industrial settings[7].
The diverse biological profile of the thiourea scaffold makes 3-Ethyl-1,1-dimethylthiourea a candidate for screening in various drug discovery programs.
Safety and Handling
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Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[11]. Avoid creating dust and avoid contact with skin, eyes, and clothing[8].
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4][11].
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Toxicity: Related compounds are classified as harmful if swallowed[8][9]. May cause skin sensitization upon contact.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations[9].
References
- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. N,N'-Dimethylthiourea | C3H8N2S | CID 2723631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
